Potent, Balanced Dual Inhibition of EPAC1 and EPAC2
In a direct comparison of a compound series, CAS 953202-44-3 (Compound 32) is characterized as a potent EPAC inhibitor with a near-balanced activity profile against both EPAC1 and EPAC2 isoforms. This contrasts with many analogs, which show significant selectivity for one isoform over the other [1]. Its dual inhibition profile is a quantifiable differentiator in the series described in US11124489.
| Evidence Dimension | EPAC1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3.00 µM (3.00E+3 nM) |
| Comparator Or Baseline | EPAC2 Inhibition Potency (IC50) |
| Quantified Difference | 2.20 µM (2.20E+3 nM) |
| Conditions | In vitro enzymatic assay measuring inhibition of human EPAC1 and EPAC2 guanine nucleotide exchange factor activity. |
Why This Matters
Researchers studying EPAC signaling must choose an inhibitor with a known activity ratio for EPAC1/EPAC2 to avoid confounding results from isoform-specific effects; this compound provides a validated, quantifiable dual-inhibition baseline.
- [1] BindingDB. BDBM517688: NY0561, Compound 32 from US11124489. Activity against Rap guanine nucleotide exchange factor 3 (EPAC1) and Rap guanine nucleotide exchange factor 4 (EPAC2). View Source
